molecular formula C19H15FO3 B2563408 (Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 623117-37-3

(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No. B2563408
CAS RN: 623117-37-3
M. Wt: 310.324
InChI Key: WMBZOYWPGJYBIC-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound that has gained significant attention in the field of scientific research. This compound is commonly known as FBAO and is widely used in various studies due to its unique properties.

Scientific Research Applications

Vibrational and Electronic Absorption Spectra Analysis

Research has explored the vibrational and electronic properties of related benzofuran derivatives, such as (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one. These studies involve experimental techniques like FT-IR, FT-Raman, UV spectra, and theoretical methods including density functional theory (DFT) and time-dependent DFT (TD-DFT). Such analyses provide insights into the compound's ground state properties, potential energy distribution, and fluorescence characteristics, indicating applications in materials science for designing optoelectronic devices (Veeraiah et al., 2012).

Antimicrobial Activity

Compounds bearing a fluorine atom and related to benzofuran have been synthesized and evaluated for their antimicrobial activity. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial effects against various bacterial and fungal strains. The presence of fluorine enhances the antimicrobial efficacy, suggesting these compounds could serve as leads for developing new antimicrobial agents (Desai et al., 2013).

Synthesis of Pyran Derivatives

The reactions involving 3-oxo-2,3-dihydrobenzofuran with different alkyl cyano and alkoxy propenoates have led to the synthesis of pyran derivatives. These compounds, obtained as mixtures of Z and E isomers, showcase the versatility of benzofuran derivatives in organic synthesis, providing a pathway to novel organic compounds with potential applications in medicinal chemistry and as intermediate compounds in synthetic organic chemistry (Mérour & Cossais, 1991).

Photochemical Properties and Excited State Dynamics

Studies on benzyl and substituted benzyl radicals, including p-fluoro derivatives, through laser-induced fluorescence (LIF) in a supersonic free jet, provide valuable data on their spectroscopy and excited state dynamics. These investigations help understand the photochemical behaviors of such compounds, which could be critical in developing photostable materials or in photodynamic therapy applications (Fukushima & Obi, 1990).

Drug Delivery Systems

The synthesis and characterization of spirocyclic sigma1 receptor ligands bearing a p-fluorobenzyl residue indicate potential applications in neurology and oncology, particularly as PET radiotracers. These compounds exhibit high affinity and selectivity, suggesting their utility in imaging studies and targeted therapy (Maestrup et al., 2009).

properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3/c1-12(2)11-22-15-7-8-16-17(10-15)23-18(19(16)21)9-13-3-5-14(20)6-4-13/h3-10H,1,11H2,2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBZOYWPGJYBIC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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